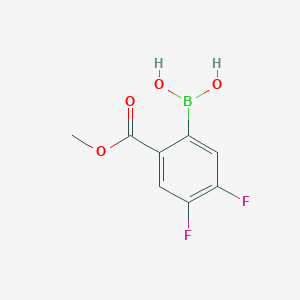

4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid

Description

4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid (CAS RN: 2096334-34-6) is a fluorinated arylboronic acid derivative featuring a phenyl ring substituted with two fluorine atoms at positions 4 and 5, a methoxycarbonyl (-COOMe) group at position 2, and a boronic acid (-B(OH)₂) moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science . The electron-withdrawing fluorine and methoxycarbonyl substituents enhance the reactivity of the boronic acid group while influencing solubility and stability .

Properties

IUPAC Name |

(4,5-difluoro-2-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF2O4/c1-15-8(12)4-2-6(10)7(11)3-5(4)9(13)14/h2-3,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBKLXXNCMSJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C(=O)OC)F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 4,5-difluoro-2-(methoxycarbonyl)iodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Protodeboronation: The boronic acid group can be removed through protodeboronation, typically using acidic conditions or transition metal catalysts.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

Oxidation: Hydrogen peroxide, sodium perborate.

Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd).

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols.

Protodeboronation: De-boronated aromatic compounds.

Scientific Research Applications

4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-boron complex.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The fluorination pattern and ester/ether substituents differentiate 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid from analogs. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Boronic Acids

| Compound Name | CAS Number | Substituents | Similarity Score | Key Differences |

|---|---|---|---|---|

| 2-Methoxycarbonyl-5-fluorophenylboronic acid | 850568-05-7 | 5-F, 2-MeOCO- | 0.96 | Lacks 4-F, reducing electron-withdrawing effects |

| (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid | 957062-87-2 | 5-F, 2-EtOCO- | 0.93 | Ethoxy group increases hydrophobicity vs. methoxy |

| (4,5-Difluoro-2-methoxyphenyl)boronic acid | 870777-32-5 | 4,5-diF, 2-MeO- | 0.88 | Methoxy lacks carbonyl, reducing acidity of boronic acid |

| 3-Cyano-5-(methoxycarbonyl)phenylboronic Acid | AS133142 | 5-MeOCO-, 3-CN | N/A | Cyano group enhances electronic withdrawal |

Key Findings :

- Ester vs. Ether : Methoxycarbonyl (-COOMe) groups increase electron withdrawal compared to methoxy (-OMe), stabilizing the boronic acid via resonance and reducing protodeboronation .

- Steric Effects : Bulkier substituents (e.g., ethoxycarbonyl) may hinder cross-coupling reactions due to steric hindrance .

Physicochemical Properties

- Solubility: The methoxycarbonyl group improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-carbonyl analogs like 4,5-Difluoro-2-methoxyphenylboronic acid .

- Stability : Electron-withdrawing groups (fluorine, carbonyl) stabilize the boronic acid against hydrolysis, making it more shelf-stable than analogs with electron-donating groups .

Commercial Availability and Pricing

- 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester (Ref: 54-PC412364) is priced at €493.00/g, reflecting higher synthesis complexity compared to mono-fluoro analogs (e.g., 4-Fluoro-3-methoxyphenylboronic acid at €25,000/5g) .

Biological Activity

4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article aims to provide a comprehensive overview of the compound's biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name: 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid

- Molecular Formula: C9H8B F2O4

- CAS Number: 2096334-34-6

Synthesis Methods

The synthesis of 4,5-difluoro-2-(methoxycarbonyl)phenylboronic acid typically involves the following steps:

- Starting Material: 4,5-Difluorobenzeneboronic acid.

- Reagents: Methoxycarbonyl chloride in the presence of a base such as triethylamine.

- Conditions: The reaction is generally carried out under an inert atmosphere to prevent moisture interference.

Antimicrobial Activity

Research has indicated that boronic acids can exhibit significant antimicrobial properties. In vitro studies have demonstrated that 4,5-difluoro-2-(methoxycarbonyl)phenylboronic acid shows moderate activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Candida albicans | 100 µg/mL |

| Aspergillus niger | 75 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

The mechanism by which 4,5-difluoro-2-(methoxycarbonyl)phenylboronic acid exerts its biological effects is believed to involve its ability to form stable complexes with diols present in microbial cell walls. This interaction disrupts essential cellular processes, leading to cell death . Additionally, the presence of fluorine atoms enhances the compound's reactivity and binding affinity to biological targets .

Case Studies

-

Study on Antimicrobial Efficacy:

A study conducted on various substituted phenylboronic acids, including 4,5-difluoro-2-(methoxycarbonyl)phenylboronic acid, found that it exhibited superior antimicrobial activity compared to other derivatives. The study highlighted its effectiveness against Bacillus cereus, with an MIC lower than that of established antibiotics . -

Fluorescent Detection Method:

Another research effort explored the use of boronic acid derivatives for bacterial detection. The study demonstrated that functionalized dendrimers containing phenylboronic acids could selectively aggregate with bacterial cells, enhancing detection sensitivity . The findings suggest potential applications in rapid diagnostics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.